[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15787011
InChI: InChI=1S/C13H15F2N3/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10/h3-6,16H,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC15787011

Molecular Formula: C13H15F2N3

Molecular Weight: 251.27 g/mol

* For research use only. Not for human or veterinary use.

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine -

Specification

Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
IUPAC Name N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
Standard InChI InChI=1S/C13H15F2N3/c1-9-12(13(15)18(2)17-9)8-16-7-10-3-5-11(14)6-4-10/h3-6,16H,7-8H2,1-2H3
Standard InChI Key CETMTRNPZVOYLY-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecule features a pyrazole ring substituted with fluorine at position 5 and methyl groups at positions 1 and 3. This heterocyclic core is linked via a methylene bridge to a 4-fluorobenzylamine moiety. The pyrazole’s nitrogen atoms at positions 1 and 2 contribute to hydrogen-bonding potential, while the fluorine atoms enhance lipophilicity, as evidenced by a calculated logP of 3.61 for structurally similar compounds . The 4-fluorophenyl group introduces steric bulk and electronic effects that may influence receptor binding.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H15F2N3\text{C}_{13}\text{H}_{15}\text{F}_2\text{N}_3
Molecular Weight251.27 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Polar Surface Area45.43 Ų

Spectroscopic and Computational Insights

The canonical SMILES string CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C\text{CC1=NN(C(=C1CNCC2=CC=C(C=C2)F)F)C} encodes connectivity, while the InChIKey CETMTRNPZVOYLY-UHFFFAOYSA-N\text{CETMTRNPZVOYLY-UHFFFAOYSA-N} provides a unique identifier for database searches. Computational models predict moderate blood-brain barrier permeability due to the compound’s lipophilicity, a trait shared with antipsychotic pyrazole derivatives like (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone .

Synthetic Pathways and Chemical Reactivity

Hypothesized Synthesis Routes

Although explicit synthetic protocols for this compound are undocumented, plausible routes involve:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by fluorination at position 5 using Selectfluor®.

  • Benzylamine Coupling: Nucleophilic substitution between a 4-fluorobenzyl chloride intermediate and the pyrazole-methylamine precursor under basic conditions.

Reactivity and Derivative Formation

The secondary amine linker (-CH2NHCH2-\text{-CH}_2\text{NHCH}_2\text{-}) is susceptible to acylation or alkylation, enabling the generation of urea or sulfonamide derivatives. For example, N-(4-fluorophenyl)-N'-{1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}urea demonstrates the feasibility of such modifications, though this alters pharmacological profiles.

CompoundActivitySeizure RiskSource
Target CompoundHypothesized antipsychoticUnknown
(5-Amino-1,3-dimethylpyrazol-4-yl)(2-fluorophenyl)methanoneAntipsychotic-likeHigh
N-(4-fluorophenyl)-N'-{1-[(2-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}ureaUnknownNot observed

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Receptor Binding Assays: Screen for affinity at dopamine D2, serotonin 5-HT2A, and GABA-A receptors.

  • Metabolic Stability Studies: Assess hepatic microsomal clearance to evaluate oral bioavailability.

  • Toxicological Profiling: Monitor seizure thresholds in preclinical models, given the proconvulsant risks observed in analogues .

Computational Modeling Opportunities

Quantitative structure-activity relationship (QSAR) models could predict off-target interactions, while molecular dynamics simulations may optimize the amine linker’s conformation for target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator